molecular formula C13H14N2 B1425731 2-Methyl-5-[(pyridin-2-yl)methyl]aniline CAS No. 1462272-76-9

2-Methyl-5-[(pyridin-2-yl)methyl]aniline

Cat. No. B1425731
CAS RN: 1462272-76-9
M. Wt: 198.26 g/mol
InChI Key: RWVKDRAOUCTQLZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is a chemical compound with the CAS Number: 1462272-76-9 . It has a molecular weight of 198.27 . The IUPAC name for this compound is 2-methyl-5-(2-pyridinylmethyl)aniline . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is 1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-[(pyridin-2-yl)methyl]aniline” are not available, compounds with similar structures have been studied for their anti-fibrotic activities .


Physical And Chemical Properties Analysis

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” is a solid at room temperature .

Scientific Research Applications

Anti-Fibrosis Activity

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), with some showing better activity than existing drugs like Pirfenidone . The compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, which can be synthesized from “2-Methyl-5-[(pyridin-2-yl)methyl]aniline”, are known to exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties . These compounds could be crucial in developing new treatments for various infections.

Antitumor Applications

The pyrimidine core, which can be derived from “2-Methyl-5-[(pyridin-2-yl)methyl]aniline”, is reported to have antitumor properties . Research into these derivatives could lead to the development of new anticancer drugs.

Controlled Radical Polymerization

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” can be used to synthesize compounds like Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate, which acts as a switchable RAFT agent for controlled radical polymerization . This has applications in creating polymers with specific properties for industrial use.

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have broad functional group tolerance and excellent yields, making them suitable for various chemical biology applications .

Molecular Docking Studies

“2-Methyl-5-[(pyridin-2-yl)methyl]aniline” derivatives are used in molecular docking studies to predict how a compound, such as a drug, will interact with a target, like an enzyme or receptor. This is crucial in the drug discovery process .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-5-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12/h2-7,9H,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKDRAOUCTQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(pyridin-2-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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